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Compound Name:
inden-1-one

Cat. No.: B129374

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nazarov cyclization is a powerful acid-catalyzed 41t-electrocyclization of divinyl ketones to
form cyclopentenones. A significant application of this reaction is the synthesis of indanones,
which are key structural motifs in numerous natural products and pharmaceuticals. This
document provides detailed application notes and experimental protocols for the synthesis of
indanones via the Nazarov cyclization of chalcones and other suitable precursors. Both
classical and modern catalytic, including asymmetric, variations are discussed.

Indanones are versatile intermediates in organic synthesis and are found in compounds
exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and
anticancer properties.[1] The Nazarov cyclization offers a direct and efficient route to these
valuable scaffolds.

Reaction Mechanism and Key Concepts

The generally accepted mechanism for the Nazarov cyclization involves the activation of the
ketone by a Lewis or Brgnsted acid, generating a pentadienyl cation. This intermediate then
undergoes a conrotatory 4tt-electrocyclization to form an oxyallyl cation. Subsequent
deprotonation and tautomerization yield the cyclopentenone product.[2] In the context of
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indanone synthesis from chalcones (1,3-diaryl-2-propen-1-ones), one of the "vinyl" groups is
part of an aromatic ring.

Key considerations for a successful Nazarov cyclization for indanone synthesis include:

Substrate: Chalcones are common precursors. The electronic nature of the substituents on
the aromatic rings can influence the reaction rate and regioselectivity.

» Catalyst: Both Brgnsted acids (e.g., trifluoroacetic acid, polyphosphoric acid) and Lewis
acids (e.g., Cu(OTf)2, FeCls, AICI3) can be employed. Catalytic amounts of Lewis acids are
often sufficient, representing an advantage over stoichiometric methods.

» Stereoselectivity: For the synthesis of chiral indanones, asymmetric catalysis using chiral
Lewis acid complexes has been successfully developed.[2]

o Tandem Reactions: The oxyallyl cation intermediate can be trapped by various electrophiles,
leading to tandem reactions that further functionalize the indanone core in a single step. A
notable example is the tandem Nazarov cyclization/electrophilic fluorination.[1][2]

Data Presentation

Table 1: Brgnsted Acid-Catalyzed Nazarov Cyclization of
Chalcones for Indanone Synthesis
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Chalcone
Entry Substituent  Acid Conditions Yield (%) Reference
s (R4, R?)
1 H, H TFA 120 °C, 4 h 88 [1]
TFA 120 °C, 20 _
2 H, H ) ) High [1]
(Microwave) min
4-OCHs,
3 3,4,5- TFA Reflux Good [3]
(OCHs)s
4-Cl, 3,4,5-
4 TFA Reflux Good [3]
(OCHs)s
PPA (83%
5 H, 2,5-(CHs)2 100 °C Good [4]
P20s)

Table 2: Lewis Acid-Catalyzed Nazarov Cyclization for

Indanone Synthesis
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Temper .
Substra  Catalyst . Yield Referen
Entry Solvent  ature Time (h)
te (mol%) °C) (%) ce

1,3-
Diphenyl Cu(OTf)2

1 pheny (o1 DCE 80 8 95 [2]
propenon  (10)

e

1-(4-
Methoxy
henyl)-3  Cu(OTf
2 Pheny) (©Th: DCE 80 8 92 [2]
- (10)

phenylpr
openone

1-(4-
Chloroph
3 enyl)-3- FeCls Toluene Reflux 2 85 [1]
phenylpr
openone

1-Phenyl-
3-
(thiophen
4 5 AICls DCM RT 1 80 [1]

yl)propen
one

Phenyl
) ShFs
5 vinyl DCE RT 0.5 91 [5]
(cat.)
ketone

Table 3: Asymmetric Nazarov Cyclization for Fluorinated
Indanone Synthesis[2]
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Substrate

dr
Substitue  Catalyst ] ] ]
Entry Ligand Yield (%) (trans:cis ee (%)
nts (R?, (mol%) )
R?)
Cu(OTf):2 (R,R)-Ph-
1 H, H 85 >49:1 91
(10) BOX
Cu(OTf):2 (R,R)-Ph-
2 4-OCHs, H 82 >49:1 90
(10) BOX
Cu(OTf)2 (R,R)-Ph-
3 4-Cl, H 88 >49:1 93
(10) BOX
Cu(OTf)2 (R,R)-Ph-
4 H, 4-OCHs 79 >49:1 88

(10) BOX

Experimental Protocols
Protocol 1: General Procedure for the Synthesis of
Chalcone Precursors

This protocol describes a base-catalyzed Claisen-Schmidt condensation for the synthesis of
chalcones.[3]

Materials:

Substituted acetophenone (1.0 eq)

Substituted benzaldehyde (1.0 eq)

Sodium hydroxide (NaOH)

Ethanol

Water

Dichloromethane (DCM) or Ethyl Acetate
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e Brine

¢ Anhydrous sodium sulfate (Naz2S0a)

Procedure:

Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol in a round-
bottom flask.

o Slowly add an aqueous solution of NaOH to the stirred solution at room temperature.
» Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

e Upon completion, pour the reaction mixture into cold water and acidify with dilute HCI.
o Extract the product with DCM or ethyl acetate (3 x 50 mL).

e Wash the combined organic layers with brine, dry over anhydrous Na=SOa4, and concentrate
under reduced pressure.

» Purify the crude product by recrystallization from ethanol or by column chromatography on
silica gel to afford the desired chalcone.

Protocol 2: Brgnsted Acid-Catalyzed Nazarov
Cyclization of a Chalcone

This protocol details the synthesis of a 3-aryl-indanone using trifluoroacetic acid (TFA).[1]

Materials:

Chalcone (1.0 eq)

Trifluoroacetic acid (TFA)

Water

Saturated sodium bicarbonate (NaHCOs3) solution
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e Dichloromethane (DCM)

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

» To a solution of the chalcone in a sealed tube, add an excess of TFA.

e Heat the mixture at 120 °C for 4 hours (conventional heating) or in a microwave reactor at
120 °C for 20 minutes.

» After cooling to room temperature, carefully pour the reaction mixture into ice-water.

» Neutralize the excess acid by the slow addition of a saturated NaHCOs solution until gas
evolution ceases.

o Extract the aqueous layer with DCM (3 x 50 mL).

o Wash the combined organic layers with brine, dry over anhydrous Na=SOa4, and concentrate
in vacuo.

» Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl
acetate) to yield the indanone product.

Protocol 3: Cu(ll)-Catalyzed Asymmetric Tandem
Nazarov Cyclization/Electrophilic Fluorination

This protocol describes the synthesis of a chiral, fluorinated indanone using a Cu(ll)-BOX
catalyst.[2]

Materials:
e Chalcone (1.0 eq)

o Copper(ll) trifluoromethanesulfonate (Cu(OTf)2) (10 mol%)
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e (R,R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((R,R)-Ph-BOX) (11 mol%)

¢ N-Fluorobenzenesulfonimide (NFSI) (1.2 eq)

e 1,2-Dichloroethane (DCE)

o Saturated ammonium chloride (NH4Cl) solution

e Dichloromethane (DCM)

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Cu(OTf)2 and
(R,R)-Ph-BOX.

e Add anhydrous DCE and stir the mixture at room temperature for 1 hour to form the catalyst
complex.

¢ Add the chalcone and NFSI to the reaction mixture.

e Heat the reaction at 80 °C and monitor its progress by TLC.

e Upon completion, cool the reaction to room temperature and quench with a saturated NH4Cl
solution.

o Extract the mixture with DCM (3 x 50 mL).

e Wash the combined organic layers with brine, dry over anhydrous Na=SOa4, and remove the
solvent under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel to obtain the
enantioenriched fluorinated indanone. The diastereomeric ratio and enantiomeric excess can
be determined by chiral HPLC analysis.
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Caption: General mechanism of the Nazarov cyclization for indanone synthesis.
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Caption: General experimental workflow for Nazarov cyclization.
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Caption: Divergent pathways from the oxyallyl cation intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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